molecular formula C12H16O5S B8374723 Methyl 3-[(4-methoxyphenyl)sulfonyl]-butanoic acid

Methyl 3-[(4-methoxyphenyl)sulfonyl]-butanoic acid

Cat. No. B8374723
M. Wt: 272.32 g/mol
InChI Key: CNPRFVOBYULKDW-UHFFFAOYSA-N
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Patent
US06013649

Procedure details

Part A: To a solution of 2.6 g (18 mmol) of 4-methoxybenzenethiol in 30 ml of methanol at zero° C., was added 2.2 mL (2.0 g, 20 mmol) of methyl methacrylate. After nitrogen gas was bubbled through the solution for 15 min., 2.8 mL (2.1 g, 20 mmole) of triethylamine was added. After 4.5 hours, 20 mL of methanol and 10 mL of water were added, followed by 36 g (59 mmol) of potassium peroxymonosulfate (OXONE®). After 65 hours, the reaction was filtered, the filter cake was washed with methanol and the filtrate concentrated in vacuo, ethyl acetate and water were added, the layers were separated and the aqueous layer was extracted 2×s with ethyl acetate. The 3 organic extracts were combined and washed with saturated sodium bicarbonate solution and brine, dried with magnesium sulfate, filtered and concentrated to afford 4.1 g of crude product. This was chromatographed on silica gel using 25%-35% ethyl acetate/hexane to yield 3.5 g of pure methyl 3-[(4-methoxyphenyl)sulfonyl]-butanoic acid, m/z=279 (M+Li).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
36 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](S)=[CH:5][CH:4]=1.[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].[CH2:17](N(CC)CC)C.[S:24]([O-:29])(O[O-])(=O)=[O:25].[K+].[K+]>CO.O>[CH3:13][CH:11]([CH:12]([S:24]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)(=[O:29])=[O:25])[CH3:17])[C:10]([OH:15])=[O:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
36 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After nitrogen gas was bubbled through the solution for 15 min.
Duration
15 min
WAIT
Type
WAIT
Details
After 65 hours
Duration
65 h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
the filter cake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo, ethyl acetate and water
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 2×
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 4.1 g of crude product
CUSTOM
Type
CUSTOM
Details
This was chromatographed on silica gel using 25%-35% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC(C(=O)O)C(C)S(=O)(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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